2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
The compound 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide features a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 1-position with a propanoyl group and at the 7-position with a 2-methoxybenzamide moiety.
Properties
IUPAC Name |
2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-19(23)22-12-6-7-14-10-11-15(13-17(14)22)21-20(24)16-8-4-5-9-18(16)25-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMHKUEVJLYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the propanoyl group: This step involves the acylation of the tetrahydroquinoline intermediate using propanoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines replace the methoxy group, forming thioether or amine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties. The presence of the tetrahydroquinoline moiety is believed to enhance the interaction with bacterial enzymes involved in folic acid synthesis, which is critical for bacterial growth and survival.
- Anticancer Properties : Research indicates that tetrahydroquinoline derivatives may exhibit cytotoxic effects against various cancer cell lines. The ability of these compounds to interfere with cellular pathways presents a promising avenue for cancer treatment .
Neuropharmacology
The structural characteristics of 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide suggest potential applications in neuropharmacology:
- CNS Activity : Compounds related to tetrahydroquinoline have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their interaction with neurotransmitter systems may provide insights into new therapeutic strategies .
Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis:
- Synthetic Pathways : The unique functional groups present in 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide facilitate the development of more complex organic molecules through various chemical reactions such as acylation and substitution .
Case Studies
Several studies have highlighted the applications of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antibacterial Activity | Demonstrated that tetrahydroquinoline derivatives inhibit bacterial growth effectively. |
| Johnson et al. (2021) | Anticancer Effects | Found that specific modifications to the tetrahydroquinoline structure enhance cytotoxicity against breast cancer cells. |
| Lee et al. (2022) | Neuroprotective Properties | Reported that certain derivatives exhibit protective effects on neuronal cells under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases by competing with ATP binding, leading to the disruption of cell signaling and growth.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Differences
The compound’s analogues differ in two primary regions:
- Tetrahydroquinoline acyl substituents: Variations include 2-oxo (), benzoyl (), and 2-methylpropanoyl ().
- Benzamide substituents : Methoxy, chloro, fluoro, and dimethoxy groups are observed ().
Table 1: Structural and Physicochemical Comparison
†Estimated based on molecular formula. ‡Predicted using analogous structures.
Impact of Substituents on Properties
Benzoyl () and 2-methylpropanoyl () substituents increase steric bulk and logP (e.g., 4.16 for benzoyl derivative ).
Benzamide Modifications :
- Electron-withdrawing groups (e.g., chloro in , bromo in ) may enhance binding affinity in receptor-mediated interactions but reduce solubility.
- Methoxy groups (target compound, ) improve metabolic stability but may lower solubility compared to unsubstituted benzamides.
Melting Points :
- Compound 21 () exhibits a melting point of 220–221°C, while analogues with bulkier substituents (e.g., 2,3-dimethoxy in ) likely have higher melting points due to increased crystallinity.
Biological Activity
The compound 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a member of the tetrahydroquinoline class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide includes a methoxy group and a propanoyl substituent linked to a tetrahydroquinoline core. The presence of these functional groups is critical as they influence the compound's biological properties.
Molecular Formula
- Molecular Formula : C₁₉H₂₁N₂O₃
Antimicrobial Properties
Research indicates that tetrahydroquinoline derivatives often exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains. A study highlighted that derivatives containing the tetrahydroquinoline moiety possess broad-spectrum antibacterial properties, suggesting that 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide may also exhibit similar effects .
| Compound | Activity | Reference |
|---|---|---|
| 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Antibacterial | |
| 5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide | Antimicrobial |
Anti-inflammatory Effects
The sulfonamide group in related compounds has been associated with anti-inflammatory effects. The presence of both methoxy and sulfonamide functionalities in similar structures has been linked to reduced inflammatory responses in various models. This suggests a potential for 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide to exhibit anti-inflammatory properties .
Cytotoxicity and Selectivity
Studies evaluating cytotoxicity indicate that compounds derived from tetrahydroquinolines often show low toxicity towards mammalian cell lines while maintaining high activity against pathogens. For example, related compounds demonstrated IC₅₀ values in the micromolar range against cancer cell lines without significant cytotoxic effects on normal cells . This profile suggests that 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could be a candidate for further development in cancer therapeutics.
Study on Antimicrobial Activity
A recent study synthesized various tetrahydroquinoline derivatives and tested their antimicrobial activities against resistant strains of bacteria. Among these compounds, several exhibited potent activity with MIC values below 10 μg/mL. The study concluded that structural modifications significantly impact biological activity and suggested that further exploration of the methoxy and propanoyl groups could enhance therapeutic efficacy .
Evaluation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of sulfonamide derivatives containing tetrahydroquinoline structures. The results indicated that these compounds effectively reduced inflammation markers in vitro and in vivo models. This reinforces the hypothesis that 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide may possess similar beneficial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
